molecular formula C12H10BrNO2S B101248 Brofezil CAS No. 17969-45-8

Brofezil

Cat. No. B101248
CAS RN: 17969-45-8
M. Wt: 312.18 g/mol
InChI Key: JGQKYWPSFPCKLW-UHFFFAOYSA-N
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Description

Brofezil (ICI 54594) is an ibuprofen derivative with anti-inflammatory and analgesic activity . It is also known by its FDA UNII code E375EMI4HW .


Molecular Structure Analysis

The molecular formula of Brofezil is C12H10BrNO2S . It has a molecular weight of 312.18 . The exact structure can be found in various chemical databases .

Scientific Research Applications

Antioxidant and Anti-neuroinflammatory Activities

A study evaluated the antioxidant and anti-neuroinflammatory activities of Hizikia fusiformis (Harvey) Okamura extract (HFE) in lipopolysaccharide (LPS)-stimulated murine BV-2 microglial cells. HFE showed significant antioxidant activity, scavenging DPPH radicals effectively. It also inhibited increased levels of NO and protein expressions of iNOS in LPS-stimulated BV-2 cells. Furthermore, HFE suppressed increased pro-inflammatory cytokines like TNF-α and IL-6. This suggests HFE's potential as a therapeutic and preventive approach for neurodegenerative and oxidative stress-related diseases (Lee & Kang, 2015).

Protein Stability and Conformational Changes

A study on Stem bromelain (SBM) examined the effects of 2,2,2-trifluoroethanol (TFE) on its conformational changes. TFE induced significant changes in SBM's helical structure and non-amyloidic turbidity, suggesting a transformation to a molten globule state at higher TFE concentrations. This research contributes to understanding the stabilization of therapeutic proteins in different environments (Dave et al., 2011).

Intrapulmonary Concentrations of Isoniazid

Research was conducted to understand the effects of gender, AIDS, and acetylator status on the steady-state concentrations of orally administered isoniazid in plasma and lungs. The study found no significant impact of AIDS status or gender on isoniazid concentrations in plasma, but slow acetylators showed greater concentrations in plasma and epithelial lining fluid (ELF) than fast acetylators. This information is essential for optimizing isoniazid therapy in different patient populations (Conte et al., 2002).

properties

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-7(12(15)16)11-14-10(6-17-11)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQKYWPSFPCKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864810
Record name 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brofezil

CAS RN

17969-45-8
Record name 4-(4-Bromophenyl)-α-methyl-2-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17969-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brofezil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017969458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROFEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E375EMI4HW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H González-Díaz, D Viña, L Santana… - Bioorganic & medicinal …, 2006 - Elsevier
A Markov model based QSAR is introduced for the rational selection of anticancer compounds. The model discriminates 90.3% of 226 structurally heterogeneous anticancer/non-…
Number of citations: 39 www.sciencedirect.com
E Estrada, E Uriarte, A Montero, M Teijeira… - Journal of medicinal …, 2000 - ACS Publications
A topological substructural approach to molecular design (TOSS-MODE) has been introduced for the selection and design of anticancer compounds. A quantitative model that …
Number of citations: 218 pubs.acs.org
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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